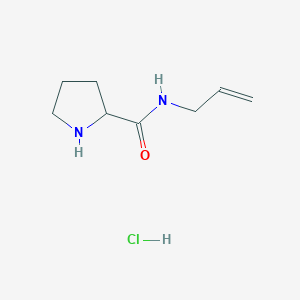![molecular formula C7H4FIN2 B1395226 6-氟-3-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 1190319-92-6](/img/structure/B1395226.png)
6-氟-3-碘-1H-吡咯并[2,3-b]吡啶
描述
“6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4FIN2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Fc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C7H4FIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) .
Physical And Chemical Properties Analysis
The molecular weight of “6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” is 262.02 . It has a density of 2.158 g/cm3 .
科学研究应用
合成技术
- 该化合物已参与探索其合成的研究。例如,Thibault 等人(2003 年)描述了使用区域选择性氟化技术制备类似化合物 4-氟-1H-吡咯并[2,3-b]吡啶 (Thibault 等人,2003 年)。
功能化以满足不同的应用
- Minakata 等人(1992 年)研究了 1H-吡咯并[2,3-b]吡啶的功能化,以创建用于农用化学品和功能材料的新化合物。这包括引入各种氨基和开发多齿配体 (Minakata 等人,1992 年)。
放射性药物应用
- Scheffel 等人(1998 年)使用类似化合物合成了 6-[18F]氟-A-85380,这是正电子发射断层扫描 (PET) 的示踪剂。该示踪剂用于对脑尼古丁乙酰胆碱受体进行成像,展示了此类化合物在神经影像学和放射性药物应用中的潜力 (Scheffel 等人,1998 年)。
药物开发
- Wang 等人(2006 年)描述了药物中间体 2-[(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基]-5-氟烟酸的合成,这说明了 1H-吡咯并[2,3-b]吡啶衍生物在药物开发中的潜在用途 (Wang 等人,2006 年)。
抗肿瘤活性
- Carbone 等人(2013 年)合成了新的诺托品森类似物,即 1H-吡咯并[2,3-b]吡啶的衍生物,并评估了它们在弥漫性恶性腹膜间皮瘤模型中的抗肿瘤活性。这突出了此类化合物在开发某些类型癌症治疗中的作用 (Carbone 等人,2013 年)。
化学传感器和成像
- Maity 等人(2018 年)开发了基于 2H-吡咯并[3,4-c]吡啶-1,3,6(5H)-三酮的新荧光团,展示了对 Fe3+/Fe2+ 阳离子的敏感性。作为化学传感器的这一应用,尤其是在活细胞中,是一个重要的研究领域 (Maity 等人,2018 年)。
作用机制
Target of Action
Similar compounds have been reported to inhibit fgfr1, a receptor tyrosine kinase . FGFR1 plays a crucial role in cell proliferation, differentiation, and angiogenesis.
Mode of Action
It is plausible that it may interact with its target, potentially fgfr1, leading to changes in the receptor’s activity and downstream signaling pathways .
Biochemical Pathways
Inhibition of fgfr1 can affect several downstream pathways, including the mapk, pi3k/akt, and plcγ pathways, which are involved in cell proliferation, survival, and migration .
Result of Action
Inhibition of fgfr1 can lead to decreased cell proliferation and angiogenesis, and increased cell death .
安全和危害
未来方向
The future directions for “6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More research is needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use.
生化分析
Biochemical Properties
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis . The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves binding to the ATP-binding site of the receptors, preventing their activation and subsequent phosphorylation of downstream targets .
Cellular Effects
The effects of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine on cells are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in various cancers . Additionally, the compound affects cell migration and invasion, further highlighting its potential as an anti-cancer agent . The influence on cell signaling pathways includes the suppression of the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the ATP-binding pocket of FGFRs . This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s structure allows it to fit snugly within the binding pocket, making it a potent inhibitor of FGFR activity . Additionally, the presence of fluorine and iodine atoms enhances its binding affinity and specificity for FGFRs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for up to 48 hours in vitro . Beyond this period, a gradual decrease in activity is observed, likely due to degradation or metabolic conversion .
Dosage Effects in Animal Models
In animal models, the effects of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . The threshold for these adverse effects is dose-dependent, with higher doses leading to more pronounced toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells . Once inside the cells, the compound can localize to various cellular compartments, influencing its activity and function . The distribution within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Additionally, the presence of fluorine and iodine atoms may affect its ability to cross cellular membranes and accumulate in specific organelles . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFCESQBDYRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696662 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-92-6 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)


![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
